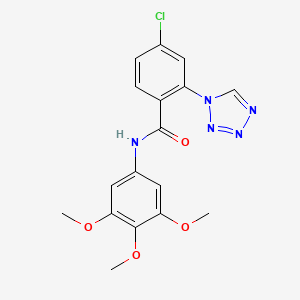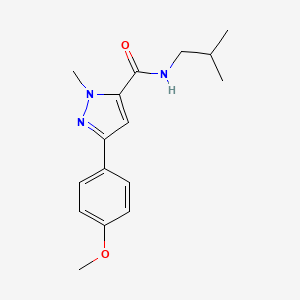
N-(2-fluorobenzyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Fluorophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a complex organic compound that features a fluorophenyl group and a hexahydrocinnolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenylmethylamine through the reaction of 2-fluorobenzyl chloride with ammonia.
Cyclization to Form Hexahydrocinnolinone: The next step involves the cyclization of a suitable precursor to form the hexahydrocinnolinone ring. This can be achieved through the reaction of a diketone with hydrazine under acidic conditions.
Coupling Reaction: The final step is the coupling of the 2-fluorophenylmethylamine with the hexahydrocinnolinone intermediate using acetic anhydride as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Fluorophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-[(2-Fluorophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[(2-Fluorophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hexahydrocinnolinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
- N-[(2-Bromophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
Uniqueness
N-[(2-Fluorophenyl)methyl]-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and interaction with biological targets compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain proteins.
Propiedades
Fórmula molecular |
C17H18FN3O2 |
|---|---|
Peso molecular |
315.34 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C17H18FN3O2/c18-14-7-3-1-6-13(14)10-19-16(22)11-21-17(23)9-12-5-2-4-8-15(12)20-21/h1,3,6-7,9H,2,4-5,8,10-11H2,(H,19,22) |
Clave InChI |
XZVDBZYDOHLTMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11149966.png)
![(5E)-5-{[5-(3-Bromophenyl)-2-furyl]methylene}-2-(2-chlorophenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11149969.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11149970.png)
![4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside](/img/structure/B11149983.png)

![3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11149998.png)
![N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B11150001.png)
![9-hydroxy-8-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150002.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B11150003.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11150007.png)

![methyl {6-chloro-4-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150015.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11150024.png)
